molecular formula C16H18N2O4S B10945186 methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B10945186
M. Wt: 334.4 g/mol
InChI Key: QQRRIVORYCDSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot four-component condensation reaction. This reaction involves the use of dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aldehydes in the presence of a catalyst such as CeO2 nanoparticles . The reaction is carried out in an aqueous medium, making it environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure maximum efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may offer advantages in drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and heteroatoms. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 6-amino-5-cyano-4-(2-ethylsulfanyl-5-methylfuran-3-yl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-5-23-16-10(6-8(2)21-16)13-11(7-17)14(18)22-9(3)12(13)15(19)20-4/h6,13H,5,18H2,1-4H3

InChI Key

QQRRIVORYCDSKY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(O1)C)C2C(=C(OC(=C2C(=O)OC)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.